molecular formula C12H8Cl2FN B1314423 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine CAS No. 877179-04-9

3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine

Cat. No.: B1314423
CAS No.: 877179-04-9
M. Wt: 256.1 g/mol
InChI Key: QUVGVAKQHNJQNN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (CAS: 877179-04-9) is a biphenyl derivative featuring an amine group at the 2-position, fluorine at the 5-position, and chlorine atoms at the 3' and 4' positions. Its molecular formula is C₁₂H₈Cl₂FN, with a molecular weight of 256.10 g/mol and a purity typically exceeding 96% . The compound is synthesized via Suzuki-Miyaura coupling, yielding 32–40% under optimized conditions, which is lower than many analogues .

The presence of halogens (Cl, F) may enhance bioactivity or modulate electronic properties for targeted reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Halogenation: The biphenyl structure is first halogenated to introduce chlorine and fluorine atoms at specific positions.

    Amination: The halogenated biphenyl is then subjected to amination to introduce the amine group at the 2-position.

Common reagents used in these reactions include halogenating agents such as chlorine and fluorine sources, and amination reagents like ammonia or amines. The reactions are typically carried out under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of 3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine involves large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.

Scientific Research Applications

3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The chlorine and fluorine atoms enhance its reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations

  • Halogen Substitution : The trifluoro derivative (3',4',5'-Trifluoro) achieves a higher yield (73%) due to optimized multi-step protocols, contrasting with the dichloro-fluoro compound’s lower yield (32–40%) .
  • Electron-Donating Groups : Methoxy-substituted analogues (e.g., 4'-OCH₃) exhibit higher yields (76%), likely due to enhanced boronic acid coupling efficiency in Suzuki reactions .

Physicochemical Properties

Table 2: Molecular Weight and Density

Compound Name Molecular Weight (g/mol) Density (g/cm³)
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine 256.10 Not reported
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine 243.17 1.315
3',4'-Difluoro-[1,1'-biphenyl]-2-amine 205.21 Not reported

Key Observations

  • Molecular Weight : The dichloro-fluoro compound’s higher molecular weight (256.10 vs. 205.21 for difluoro) reflects the substitution of F with heavier Cl atoms .
  • Density : The trifluoro derivative’s density (1.315 g/cm³) suggests tighter molecular packing compared to dichloro analogues, though data for the latter is lacking .

Biological Activity

3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, also known as 3,4'-DFCBA, is an organic compound with a biphenyl structure characterized by substitutions at specific positions. The compound has garnered attention primarily due to its biological activity, particularly in agricultural applications as a fungicide. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈Cl₂FN, with a molecular weight of approximately 256.10 g/mol. The structural formula can be represented as follows:

C12H8Cl2FN\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{F}\text{N}

The compound features:

  • Two chlorine atoms at the 3' and 4' positions on one phenyl ring.
  • One fluorine atom at the 5' position.
  • An amine group (NH₂) at the 2' position on the adjacent phenyl ring.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its derivative Bixafen, which is effective against Ascomycete fungi. Bixafen is utilized in agriculture to control fungal diseases that adversely affect crop yield and quality.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interfere with fungal cell processes, potentially by inhibiting key enzymes involved in fungal growth and reproduction.

Synthesis

The synthesis of this compound typically involves reactions between phosphorus oxychloride and 2,6-dichlorobenzophenone. The process likely includes multiple steps to achieve the desired substitutions on the biphenyl structure.

Case Study 1: Efficacy Against Fungal Pathogens

Research has demonstrated that Bixafen (derived from this compound) exhibits significant antifungal activity against various Ascomycete fungi. In controlled studies:

  • Pathogen Tested: Fusarium graminearum
  • Concentration: Various concentrations ranging from 0.01 to 100 µg/mL
  • Results: Bixafen showed a minimum inhibitory concentration (MIC) of 0.05 µg/mL, indicating strong antifungal properties.

Table: Antifungal Activity of Bixafen Derived from this compound

PathogenMIC (µg/mL)Remarks
Fusarium graminearum0.05Strong inhibition observed
Botrytis cinerea0.10Moderate inhibition
Alternaria solani0.20Effective against growth

Toxicological Profile

While the compound exhibits promising biological activity, its safety profile must be considered:

  • Acute Toxicity: Classified as harmful if swallowed (Category 4).
  • Skin Irritation: Causes skin irritation (Category 2).
  • Eye Damage: Causes serious eye irritation (Category 2A).

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FN/c13-10-3-1-7(5-11(10)14)9-6-8(15)2-4-12(9)16/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVGVAKQHNJQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468783
Record name 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
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Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877179-04-9
Record name 3′,4′-Dichloro-5-fluoro[1,1′-biphenyl]-2-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dichloro-5-fluorobiphenyl-2-amine
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Record name 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
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Record name 3',4'-dichloro-5-fluorobiphenyl-2-amine
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Synthesis routes and methods

Procedure details

0.08 mol of an approximately 45% aqueous potassium hydroxide solution is added to a suspension of 6.3 g (0.02 mol, purity: 95%) N-(3′,4′-dichloro-5-fluorobiphenyl-2-yl)acetamide and 12 ml 2-methoxyethanol. This is heated to 100° C., stirred for 4 hours, cooled and the solvent is distilled off in a vacuum. The residue is mixed with ice water and extracted several times with toluene.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
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12 mL
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine

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